N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2.ClH/c1-31(27,28)18-8-3-2-5-15(18)20(26)25(10-9-24-11-13-29-14-12-24)21-23-19-16(22)6-4-7-17(19)30-21;/h2-8H,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARLXTIRGFJXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound belonging to the class of benzamides. Its structure features a chlorobenzo[d]thiazole moiety, a methylsulfonyl group, and a morpholinoethyl side chain, which contribute to its diverse biological activities. This article reviews the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN3O3S
- Molecular Weight : 457.0 g/mol
- CAS Number : 900004-62-8
The biological activity of this compound primarily involves interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The compound may inhibit enzyme activity or alter signal transduction pathways, contributing to its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported that concentrations of 10-50 µM significantly reduced cell viability in breast cancer cells .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Preliminary tests showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial potency .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in animal models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model .
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations (0, 10, 25, 50 µM) for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
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Antimicrobial Testing :
- Objective : Assess the antibacterial efficacy against common pathogens.
- Method : Disk diffusion method and MIC determination.
- Results : Effective inhibition of bacterial growth was observed with MIC values supporting its potential as an antimicrobial agent.
-
Inflammation Model :
- Objective : Investigate anti-inflammatory effects in mice.
- Method : Administration of LPS followed by treatment with the compound.
- Results : Significant reduction in inflammatory markers was noted compared to control groups.
Data Table of Biological Activities
| Activity Type | Test Method | Target Organism/Cell Line | Result |
|---|---|---|---|
| Anticancer | MTT Assay | MCF-7 | IC50 = 25 µM |
| Antimicrobial | Disk Diffusion | S. aureus | MIC = 16 µg/mL |
| E. coli | MIC = 32 µg/mL | ||
| Anti-inflammatory | Cytokine ELISA | LPS-induced mice | Decrease in TNF-alpha by 50% |
Comparison with Similar Compounds
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Key Features: Contains a thiazole ring substituted with a 2-chlorophenyl group and a morpholinoacetamide side chain.
- Comparison : Unlike the target compound, this analogue lacks the benzamide backbone and methylsulfonyl group. However, the morpholine ring and chlorinated aromatic system are shared, suggesting similar solubility and target-binding profiles .
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Hydrochloride (CAS 1215716-79-2)
- Molecular Formula : C₂₂H₂₃ClN₄O₂S.
- Key Features: Substituted with a cyano group instead of methylsulfonyl. The benzo[d]thiazole and morpholinoethyl groups mirror the target compound.
- Both compounds share enhanced solubility due to the hydrochloride salt .
N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide Hydrochloride (CAS 1321969-41-8)
- Molecular Formula : C₂₉H₃₅ClN₄O₄S₂.
- Key Features : Features a sulfamoyl group and ethoxy-substituted benzo[d]thiazole.
- Comparison: The sulfamoyl group introduces hydrogen-bonding capabilities distinct from the methylsulfonyl group in the target compound. The diethylaminoethyl side chain may confer higher lipophilicity compared to the morpholinoethyl group .
Heterocyclic Derivatives with Sulfonyl/Sulfonamide Groups
4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (Compound 13, )
- Key Features : Combines a sulfonamide core with imidazole and naphthalene substituents.
- Comparison : The sulfonamide group and chloro substituent are shared with the target compound, but the absence of a benzo[d]thiazole ring and morpholine group limits direct structural overlap. The thioxoimidazole moiety may confer redox activity absent in the target .
2-(p-Aminobenzenesulfonamide)-4-methylthiazole ()
- Key Features : A sulfonamide-linked thiazole derivative.
- Comparison: The simpler thiazole-sulfonamide structure contrasts with the target’s benzamide backbone. The amino group in this compound may enhance solubility but reduce metabolic stability compared to the target’s methylsulfonyl group .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Role of Morpholine: Compounds with morpholinoethyl groups (e.g., ) exhibit improved aqueous solubility due to the polar morpholine ring, a feature critical for oral bioavailability .
Impact of Sulfonyl Groups: The methylsulfonyl group in the target compound may enhance metabolic stability compared to cyano or sulfamoyl substituents, as electron-withdrawing groups often reduce oxidative degradation .
Benzo[d]thiazole Core : This heterocycle is prevalent in kinase inhibitors (e.g., dasatinib), suggesting the target compound may interact with similar enzymatic targets. Chlorination at position 4 likely augments hydrophobic interactions in binding pockets .
Synthesis Trends: Friedel-Crafts acylations and nucleophilic substitutions () are common in synthesizing such compounds. The target’s benzamide backbone may require stepwise coupling of benzo[d]thiazole and morpholinoethylamine precursors .
Q & A
Basic Question: What synthetic routes and optimization strategies are recommended for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling, sulfonylation, and morpholinoethyl substitution. Key steps include:
- Amide Formation : React 4-chlorobenzo[d]thiazol-2-amine with 2-(methylsulfonyl)benzoyl chloride in pyridine to form the core benzamide structure .
- Morpholinoethyl Substitution : Use N-(2-chloroethyl)morpholine as a nucleophile under reflux conditions in acetonitrile to introduce the morpholinoethyl group .
- Hydrochloride Salt Formation : Treat the free base with HCl in ethanol for precipitation .
Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, flow chemistry methods (e.g., continuous stirred-tank reactors) can enhance yield and reproducibility .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise in NMR or mass spectrometry (MS) due to tautomerism, solvent effects, or impurities. Strategies include:
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and high-resolution MS (HRMS) to confirm molecular weight and functional groups. For instance, -NMR peaks at δ 3.2–3.6 ppm (morpholino protons) and δ 7.8–8.2 ppm (aromatic protons) should align with predicted splitting patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen bonding (e.g., N–H⋯N interactions in thiazole rings) via single-crystal analysis .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
Advanced Question: What strategies improve solubility and bioavailability for in vitro studies?
Methodological Answer:
- Salt Formation : The hydrochloride salt enhances aqueous solubility via ionic interactions. Test alternative counterions (e.g., mesylate) if precipitation occurs in biological buffers .
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while avoiding aggregation .
- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) via structural analogs while monitoring SAR for retained activity .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
- Spectroscopy :
- IR : Confirm sulfonyl (S=O stretch at ~1350 cm) and amide (C=O stretch at ~1650 cm) groups .
- NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and morpholinoethyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H] and isotopic patterns (e.g., chlorine isotopes) .
Advanced Question: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substitutions on the chlorobenzo[d]thiazole (e.g., bromine for chlorine) or morpholinoethyl group (e.g., piperazine replacement) .
- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cell-based viability tests. Use IC values to correlate substituent effects with activity .
- Molecular Docking : Predict binding modes to target proteins (e.g., ATP-binding pockets) using AutoDock Vina, focusing on hydrogen bonds with the sulfonyl group .
Basic Question: How to address purification challenges in the final synthesis step?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) to separate the hydrochloride salt from unreacted intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Monitor solubility curves to avoid oiling out .
- Ion-Exchange Resins : Remove cationic impurities using Dowex 50WX4 resin in HCl form .
Advanced Question: What computational methods predict reactivity and degradation pathways?
Methodological Answer:
- Reactivity Prediction : Use Gaussian software with B3LYP/6-31G(d) basis sets to calculate Fukui indices, identifying nucleophilic/electrophilic sites prone to hydrolysis .
- Degradation Modeling : Simulate oxidative stress conditions (e.g., pH 7.4, 37°C) with LC-MS to track sulfonyl group stability. Compare with accelerated stability studies .
Basic Question: How to assess compound stability under storage and experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
- Light Sensitivity : Store in amber vials at -20°C; monitor UV-vis spectra after 24-hour light exposure .
- pH Stability : Incubate in buffers (pH 1–10) for 48 hours, then analyze via HPLC for degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
